![molecular formula C21H17N3O2 B2933626 3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-53-6](/img/structure/B2933626.png)
3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-[7-(pyridin-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction disrupts the normal cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound effectively halts the cell cycle, preventing the replication of DNA and the division of cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. In the context of cancer treatment, this can lead to the reduction of tumor growth . The compound has shown significant cytotoxic activities against various cell lines .
Biological Activity
3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique heterocyclic structure that includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a pyridine ring and a phenolic group. The molecular formula is C21H17N3O2 with a molecular weight of 343.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H17N3O2 |
Molecular Weight | 343.4 g/mol |
CAS Number | 899728-82-6 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrazolo and oxazine have shown promising results against various cancer cell lines:
- Inhibition of Cell Proliferation : Compounds derived from the pyrazolo structure have demonstrated IC50 values in the low micromolar range against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives have shown IC50 values as low as 0.55 µM against MCF-7 cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key pathways such as CDK (cyclin-dependent kinases), which are crucial for cell cycle regulation .
Antimicrobial Activity
The presence of the pyridine and phenolic groups in the structure suggests potential antimicrobial properties. Similar compounds have been documented to exhibit:
- Bactericidal Effects : Compounds with pyrazole rings have been effective against various bacterial strains, showing activity comparable to traditional antibiotics .
- Fungal Inhibition : Some analogs have demonstrated antifungal activity by disrupting fungal cell wall synthesis .
Anti-inflammatory Activity
The compound's phenolic nature may contribute to anti-inflammatory effects:
- Cytokine Inhibition : Studies on related compounds indicate that they can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer potential of similar compounds in a series of in vitro assays. The results indicated that specific derivatives exhibited significant cytotoxicity against A549 cells with IC50 values ranging from 0.57 to 1.73 µM .
- Antimicrobial Evaluation : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations below 100 µg/mL, suggesting strong bactericidal properties .
Properties
IUPAC Name |
3-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-15-7-5-6-14(12-15)18-13-19-16-8-1-2-10-20(16)26-21(24(19)23-18)17-9-3-4-11-22-17/h1-12,19,21,25H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCKHSGCPXWGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.